molecular formula C9H10ClNO2 B2419698 2-(4-Amino-3-chlorophenyl)propanoic acid CAS No. 36802-69-4

2-(4-Amino-3-chlorophenyl)propanoic acid

Cat. No.: B2419698
CAS No.: 36802-69-4
M. Wt: 199.63
InChI Key: KLLHOJJBWVFBDF-UHFFFAOYSA-N
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Description

2-(4-Amino-3-chlorophenyl)propanoic acid is a phenylalanine derivative with the molecular formula C9H10ClNO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-chlorophenyl)propanoic acid typically involves the chlorination of phenylalanine derivatives followed by amination. One common method includes the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chloro-β-nitrostyrene, which is then reduced to 4-chloro-β-phenylethylamine. This intermediate is further reacted with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-3-chlorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing metabolic processes. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-3-chlorophenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(4-amino-3-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5(9(12)13)6-2-3-8(11)7(10)4-6/h2-5H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLHOJJBWVFBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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